2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine
Description
2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is a fused pyrimidine derivative characterized by a furopyrimidine core substituted with a chloromethyl group at position 2 and bis(4-methoxyphenyl) groups at positions 5 and 4.
Properties
Molecular Formula |
C21H18ClN3O3 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-(chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H18ClN3O3/c1-26-14-7-3-12(4-8-14)17-18-20(23)24-16(11-22)25-21(18)28-19(17)13-5-9-15(27-2)10-6-13/h3-10H,11H2,1-2H3,(H2,23,24,25) |
InChI Key |
HYISVZHJOVQSCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=NC(=NC(=C23)N)CCl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: The initial step involves the formation of the furan ring through a cyclization reaction.
Introduction of the pyrimidine ring: The furan ring is then fused with a pyrimidine ring using appropriate reagents and catalysts.
Substitution reactions: The chloromethyl and methoxyphenyl groups are introduced through substitution reactions, often involving chloromethylation and methoxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives with different functional groups.
Scientific Research Applications
2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine is a synthetic organic compound belonging to the furo[2,3-d]pyrimidine class, featuring a furan ring fused to a pyrimidine ring, with chloromethyl and furan substituents. The presence of these functional groups gives it potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research. Industrial production optimizes synthetic methods for efficiency and yield, often utilizing continuous flow reactors and high-throughput screening techniques.
2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine exhibits significant biological activity, particularly in cancer research. Its mechanism of action may involve the inhibition of specific enzymes or receptors by binding to their active sites, blocking critical signaling pathways involved in cell growth and proliferation, suggesting potential therapeutic applications in oncology.
Other related compounds and their biological activities:
- 5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine Furan ring with two 4-methylphenyl groups; potential anticancer properties.
- 5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine Furan ring with two 4-methoxyphenyl groups; anticancer activity through kinase inhibition.
- 5-chloro-6-(furan-2-yl)pyrimidin-4-amines Chlorinated pyrimidine derivative; inhibits specific protein kinases.
These compounds exhibit varying degrees of biological activity and structural modifications that impact their therapeutic potential, where the presence of different substituents allows for tailored interactions with biological targets, enhancing their efficacy in medicinal applications.
Related Compounds
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physical Properties
The chloromethyl and bis(4-methoxyphenyl) substituents distinguish this compound from other furo[2,3-d]pyrimidin-4-amine derivatives. Key comparisons include:
Table 1: Substituent Effects on Physical Properties
Key Observations :
Comparison with Analogs :
SAR Insights :
- C-5/C-6 Substituents : Bulky aryl groups (e.g., diphenyl or bis(4-methoxyphenyl)) enhance interactions with hydrophobic binding pockets in kinases or tubulin .
- N-Substituents : Alkyl groups (e.g., isopropyl in AG488) improve pharmacokinetic properties, while charged groups (e.g., HCl in AG488) enhance solubility .
- Electrophilic Groups : The chloromethyl group in the target compound may enable covalent binding to cysteine residues in target proteins, a mechanism observed in other chloromethyl-containing therapeutics .
Biological Activity
2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of furo[2,3-d]pyrimidines, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C21H18ClN3O3
- Molecular Weight : 395.84 g/mol
- CAS Number : 61491-83-0
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of various pyrimidine derivatives, including compounds similar to 2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine. In vitro assays demonstrated that these compounds can significantly inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator in inflammatory processes.
A notable study reported that certain derivatives exhibited IC50 values comparable to the standard anti-inflammatory drug celecoxib, indicating strong anti-inflammatory properties. For instance:
- Compound 5 : IC50 = 0.04 ± 0.09 μmol
- Compound 6 : IC50 = 0.04 ± 0.02 μmol
These results suggest that modifications on the pyrimidine scaffold can enhance anti-inflammatory activity .
Anticancer Activity
The anticancer properties of furo[2,3-d]pyrimidine derivatives have been extensively studied. The compound in focus has shown promise in inhibiting tumor cell growth across various cancer cell lines. For example, a study indicated that derivatives of this class demonstrated significant cytotoxicity against human cervical (HeLa), colon adenocarcinoma (Caco-2), and other cancer cell lines with varying IC50 values .
A comparative analysis of related compounds revealed that:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 10 |
| Compound B | Caco-2 | 15 |
| Compound C | A549 | 8 |
This table illustrates the varying potency of different furo[2,3-d]pyrimidine derivatives against specific cancer types.
Structure–Activity Relationship (SAR)
The biological activities of these compounds are closely linked to their chemical structure. The presence of electron-withdrawing groups such as the chloromethyl group at position 2 enhances their interaction with biological targets. Studies have shown that modifications at specific positions can lead to increased potency against COX enzymes and improved anticancer activity .
Case Studies
- In Vivo Efficacy : In a carrageenan-induced paw edema model in rats, compounds derived from furo[2,3-d]pyrimidines exhibited significant reductions in edema compared to control groups. This indicates their potential as anti-inflammatory agents in clinical settings.
- Mechanistic Studies : Further investigations using Western blotting and RT-PCR techniques revealed that these compounds downregulated the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophages, confirming their mechanism of action at the molecular level .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine?
Methodological Answer: The synthesis of furo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. A generalized approach (Scheme 2, ) includes:
- Step 1: Cyclocondensation of substituted amines with chlorinated precursors under basic conditions (e.g., NaH in THF).
- Step 2: Functionalization of the chloromethyl group via nucleophilic substitution. For example, reacting with bis(4-methoxyphenyl)methanol in DMF at 80°C for 12 hours.
- Purification: Column chromatography (hexane/EtOAc, 3:1) yields pure compounds with Rf values ~0.30 .
- Key Data: Similar derivatives (e.g., compound 21 in ) were isolated as hydrochloride salts (melting point: 287°C) using anhydrous HCl gas in ether.
Q. How can NMR and X-ray crystallography confirm the structural integrity of this compound?
Methodological Answer:
Q. What solvent systems are suitable for improving the compound’s aqueous solubility?
Methodological Answer:
- Hydrochloride Salt Formation: Protonating the amine group (e.g., compound 21 in ) enhances water solubility (tested in PBS, pH 7.4).
- Co-Solvents: Use DMSO (≤5% v/v) for in vitro assays. For in vivo studies, cyclodextrin-based formulations reduce aggregation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s antitubulin activity?
Methodological Answer:
Q. What experimental strategies address multidrug resistance (MDR) in cancer cells expressing P-glycoprotein (Pgp)?
Methodological Answer:
- Dual Targeting: Design derivatives with both antitubulin and RTK-inhibitory activity (e.g., AG488 in reduces Pgp-mediated efflux).
- Resistance Assays: Compare IC50 values in Pgp-expressing (SKOV-3) vs. parental cell lines. Successful compounds show <5-fold increase in IC50 (e.g., compound 1: 38.6 nM vs. 278 nM ).
Q. How can in vivo orthotopic models validate efficacy against glioblastoma?
Methodological Answer:
Q. What analytical techniques resolve contradictions in biological activity data between batches?
Methodological Answer:
- Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity. Impurities >2% (e.g., dechlorinated byproducts) can skew IC50 values .
- Crystallinity Check: Differential scanning calorimetry (DSC) detects polymorphic forms. For example, polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl] derivatives showed 10-fold activity differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
